molecular formula C14H19N B15260220 2-{Spiro[2.5]octan-6-yl}aniline

2-{Spiro[2.5]octan-6-yl}aniline

Cat. No.: B15260220
M. Wt: 201.31 g/mol
InChI Key: HBJYDZWTELLGAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Spiro[2.5]octan-6-yl}aniline can be achieved through various synthetic routes. One efficient method involves the use of para-quinone methides in a one-pot approach to synthesize spiro[2.5]octa-4,7-dien-6-ones under mild conditions without the use of metals . This method provides high yields and is advantageous due to its simplicity and efficiency.

Industrial Production Methods

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Chemical Reactions Analysis

Types of Reactions

2-{Spiro[2.5]octan-6-yl}aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aniline group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted aniline derivatives. These products can be characterized using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

2-{Spiro[2.5]octan-6-yl}aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{Spiro[2.5]octan-6-yl}aniline involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

2-{Spiro[2.5]octan-6-yl}aniline can be compared with other spirocyclic compounds, such as spiro[2.5]octan-6-ylmethanol and spiro[2.5]octan-6-ylamine . These compounds share similar spirocyclic structures but differ in their functional groups, leading to variations in their chemical properties and reactivity. The uniqueness of this compound lies in its aniline group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-spiro[2.5]octan-6-ylaniline

InChI

InChI=1S/C14H19N/c15-13-4-2-1-3-12(13)11-5-7-14(8-6-11)9-10-14/h1-4,11H,5-10,15H2

InChI Key

HBJYDZWTELLGAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3N)CC2

Origin of Product

United States

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